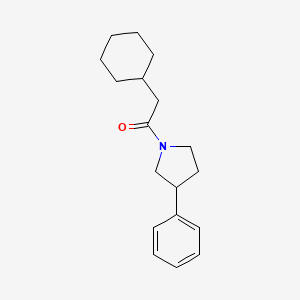
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone”, also known as α-Pyrrolidinocyclohexanophenone (α-PCyP), is a stimulant drug of the cathinone class . It has been sold online as a designer drug . The compound is an analytical reference standard categorized as a cathinone .
Molecular Structure Analysis
The molecular formula of “2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone” is C18H25NO . It has a molar mass of 271.404 g·mol −1 . The structure includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis
The compound is a crystalline solid . Its solubility varies with different solvents: DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 10 mg/ml .Applications De Recherche Scientifique
Density Functional Theory (DFT) Analysis of Cyclohexenone Derivatives
The synthesis of cyclohex-3-en-1-yl ethanone derivatives through Diels-Alder reactions has been explored using density functional theory (DFT). This study focused on the reaction mechanism and regioselectivity, revealing that para products are energetically favored due to larger activation energies preventing the formation of meta products. The presence of a Lewis acid catalyst is shown to significantly reduce the activation energy, with natural bond order analysis indicating an asynchronous concerted mechanism (Haghdadi, Ahmadpour, & Bosra, 2014).
Model for Hydrophobic Interactions in Proteins
N-cyclohexyl-2-pyrrolidone serves as a model for studying hydrophobic interactions within proteins. This compound forms a two-phase system with water under specific conditions, enabling the simple determination of partition coefficients and free energies of transfer for amino acid side chains. The findings suggest a smaller contribution of hydrophobic interactions to protein structure stabilization than previously assumed (Lawson et al., 1984).
Decarboxylation of α-Amino Acids
A novel method for the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst has been introduced. This process smoothly affords the corresponding amino compounds in good yields, including optically active amino compounds with high yields, demonstrating an efficient decarboxylation approach (Hashimoto et al., 1986).
Synthesis and Antimicrobial Activity of Derivatives
N-cyclohexyl-2-cyanoacetamide has been utilized in the synthesis of thiazole, bisthiazole, pyridone, and bispyridone derivatives with demonstrated antimicrobial activity. This research outlines the preparation of these derivatives and their testing against various bacteria and fungi, contributing to the development of potential antimicrobial agents (Ali et al., 2010).
Ultrasound-Assisted Synthesis
The synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives has been achieved through one-pot three-component reactions under ultrasound. This method offers advantages such as high yields, shorter reaction times, and milder conditions, showcasing an environment-friendly approach to thioether synthesis (Song et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It is categorized as a cathinone , a class of drugs that primarily target the central nervous system and affect the levels of dopamine, serotonin, and norepinephrine .
Mode of Action
Based on its classification as a cathinone, it is likely to inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, thereby increasing their concentrations in the synaptic cleft and prolonging their effects .
Biochemical Pathways
Cathinones typically influence the monoaminergic system, affecting the release, reuptake, and breakdown of monoamine neurotransmitters .
Pharmacokinetics
Cathinones are generally known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Cathinones typically result in increased alertness, feelings of euphoria, increased sociability, and heightened sensory perception .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of α-PCYP .
Propriétés
IUPAC Name |
2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXBQPUESHYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2832155.png)
![9-[4-(dimethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2832156.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)
![[(2-Bromo-4,5-dichlorophenyl)sulfonyl]dimethylamine](/img/structure/B2832160.png)
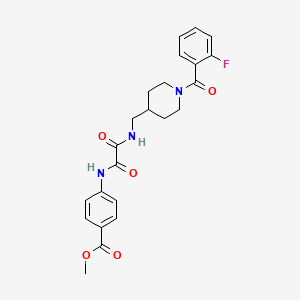
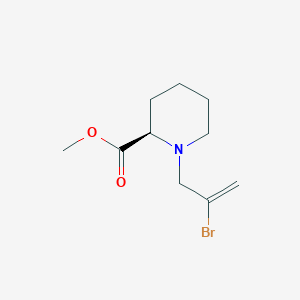
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)
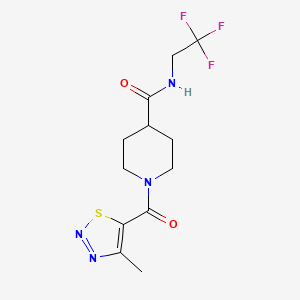

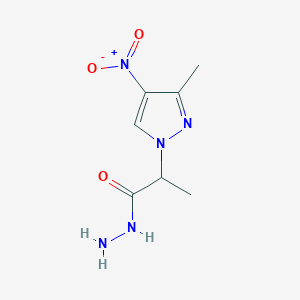
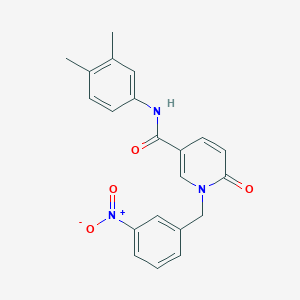
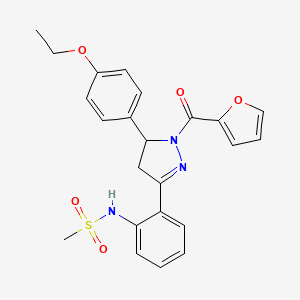
![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)